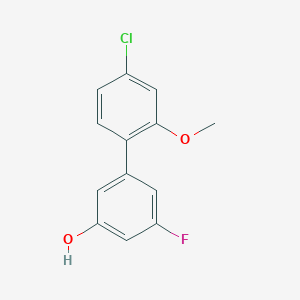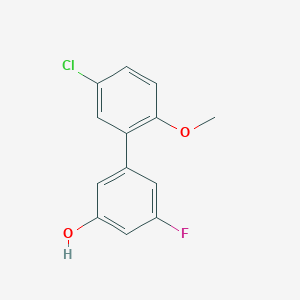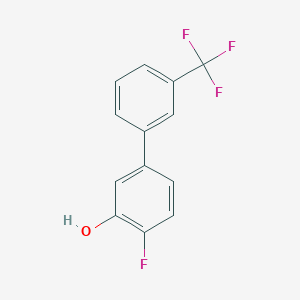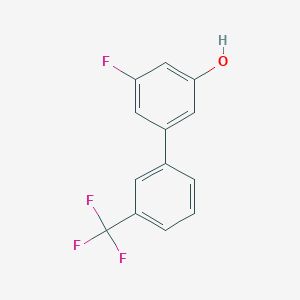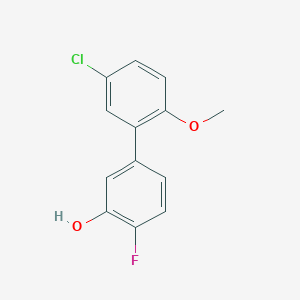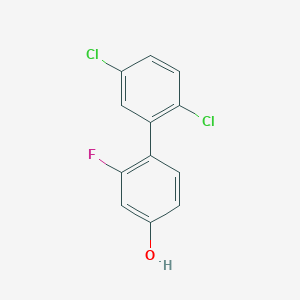
4-(2,3-Dichlorophenyl)-2-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)-2-fluorophenol, also known as DCFP, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 248.08 g/mol and a melting point of 111-112 °C. DCFP is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学研究应用
4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, amides, and amines. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is used in the analysis of organic compounds, such as proteins and lipids.
作用机制
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is still not completely understood. It is believed that 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. Additionally, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% have been studied in a variety of organisms. In mammals, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% has been shown to cause a decrease in the activity of cytochrome P450 enzymes, resulting in a decrease in the metabolism of drugs. Additionally, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. In plants, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% has been shown to inhibit the growth of fungi and bacteria, as well as to induce the production of secondary metabolites.
实验室实验的优点和局限性
The main advantage of using 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is relatively stable and can be stored at room temperature. However, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% is also toxic and must be handled with care. Additionally, 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% can be difficult to synthesize in large quantities and can be difficult to purify.
未来方向
There are a number of possible future directions for research on 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95%. One potential direction is to further study the biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% in different organisms. Additionally, further research could be done on the mechanism of action of 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% and its potential applications in drug synthesis. Additionally, research could be done on the synthesis of 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% in large quantities and on the development of methods for purifying 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95%. Finally, research could also be done on the development of safer and more efficient methods for handling 4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% in the laboratory.
合成方法
4-(2,3-Dichlorophenyl)-2-fluorophenol, 95% can be synthesized in two different ways. The first method involves the reaction of 2,3-dichlorophenol with fluorosulfonic acid in the presence of sulfuric acid at a temperature of 140-150 °C. This reaction yields a mixture of 4-(2,3-dichlorophenyl)-2-fluorophenol and 4-(2,3-dichlorophenyl)-3-fluorophenol. The second method involves the reaction of 2,3-dichlorophenol with potassium fluoride in the presence of sulfuric acid at a temperature of 140-150 °C. This reaction yields a mixture of 4-(2,3-dichlorophenyl)-2-fluorophenol and 4-(2,3-dichlorophenyl)-3-fluorophenol.
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-1-2-8(12(9)14)7-4-5-11(16)10(15)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPMHGKMJLBFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684436 |
Source


|
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-38-3 |
Source


|
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

